N-[(3,5-difluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-[(3,5-Difluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic sulfonamide derivative featuring a [1,2,4]triazolo[4,3-a]pyridine core. This compound is structurally characterized by:
- A 3,5-difluorophenylmethyl group attached to the sulfonamide nitrogen, which introduces electron-withdrawing fluorine atoms to modulate electronic properties and bioavailability.
- A 4-isopropylphenyl group on the adjacent nitrogen, contributing steric bulk and lipophilicity.
Properties
IUPAC Name |
N-[(3,5-difluorophenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2S/c1-15(2)17-5-7-20(8-6-17)28(13-16-10-18(23)12-19(24)11-16)31(29,30)21-4-3-9-27-14-25-26-22(21)27/h3-12,14-15H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUYKPXESMVWAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CN4C3=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, starting with the preparation of the triazolopyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents that facilitate the desired transformations is also common. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Pharmacological Properties
Anticancer Activity
Research has indicated that compounds similar to N-[(3,5-difluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exhibit notable anticancer properties. Specifically, derivatives of triazole compounds have been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, studies have demonstrated that certain triazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Triazole derivatives have shown efficacy against a range of bacterial and fungal pathogens. A study highlighted that certain triazole compounds exhibited potent antifungal activity comparable to established antifungal agents, making them potential candidates for treating fungal infections .
Antileishmanial Activity
A recent study focused on the synthesis and evaluation of triazole derivatives for their antileishmanial activity against Leishmania donovani. The most active derivative demonstrated an EC50 value significantly lower than that of standard treatments like miltefosine and fexinidazole. The study highlighted the improved aqueous solubility and pharmacokinetic properties of these compounds compared to traditional therapies, suggesting their potential for further development in treating leishmaniasis .
Antitubercular Activity
Another investigation explored the antitubercular properties of triazole derivatives. The results indicated that certain modifications to the triazole structure enhanced their potency against Mycobacterium tuberculosis. The study emphasized the importance of structural optimization in developing effective antitubercular agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies are vital for understanding how modifications to the chemical structure influence biological activity. Key findings from SAR analyses include:
- Substituent Effects : Variations in substituents on the phenyl rings significantly affect potency and selectivity.
- Triazole Ring Modifications : Alterations to the triazole ring can enhance solubility and bioavailability, crucial for therapeutic efficacy.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which N-[(3,5-difluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and biological activity.
*Estimated based on structural formula.
Key Observations:
This may improve tissue penetration but reduce aqueous solubility. The 3,5-difluorophenylmethyl moiety, shared with 8a, balances electronic effects and resistance to oxidative metabolism .
Biological Activity :
- Analogs with chlorine (8a) or methoxy (8c) substituents exhibit potent antimalarial activity, suggesting that electron-withdrawing groups enhance target binding. The target compound’s isopropyl group may alter binding kinetics due to steric effects.
Thermal Stability :
- Higher melting points (e.g., 184–186°C for 6a ) correlate with simpler structures and fewer substituents, while bulkier analogs (e.g., 160–162°C for 8a ) show lower thermal stability .
Research Findings and Mechanistic Insights
- Antimalarial Activity : Analogs like 8a and 6a inhibit Plasmodium falciparum growth by targeting heme detoxification pathways or dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis . The target compound’s isopropyl group may interfere with DHODH binding due to steric hindrance.
- SAR (Structure-Activity Relationship) Trends :
- Electron-Withdrawing Groups : Fluorine and chlorine atoms improve potency by enhancing sulfonamide acidity, facilitating hydrogen bonding with target enzymes.
- Aryl Substituents : Bulky groups (e.g., isopropyl) may reduce enzymatic inhibition efficiency but improve pharmacokinetic profiles .
Biological Activity
N-[(3,5-difluorophenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 442.49 g/mol. The presence of fluorine atoms is significant as they often enhance the biological activity of compounds by improving metabolic stability and bioavailability.
Antimicrobial Activity
Research indicates that compounds with a triazole scaffold exhibit a broad spectrum of antimicrobial activities. For example, similar triazolo compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Table 1: Summary of Antimicrobial Activity
| Compound | Target Organism | Activity Level |
|---|---|---|
| Triazolo Compound A | Staphylococcus aureus | Moderate |
| Triazolo Compound B | Escherichia coli | High |
| Triazolo Compound C | Candida albicans | Moderate |
Anticancer Potential
Triazole derivatives have been studied for their chemopreventive and chemotherapeutic effects. They can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The sulfonamide group in this compound may also contribute to its anticancer properties by interacting with specific cellular targets.
Neuropharmacological Effects
Some studies have suggested that triazole derivatives can exhibit anticonvulsant activity. For instance, compounds similar to this compound have been evaluated in animal models for their ability to prevent seizures . The mechanism often involves modulation of neuronal voltage-sensitive sodium channels.
Case Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, derivatives of triazoles were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications in the side chains significantly impacted their effectiveness against various pathogens .
Case Study 2: Anticonvulsant Activity
Another investigation focused on the anticonvulsant properties of triazole derivatives. The study utilized animal models to assess the efficacy of these compounds in preventing seizures induced by electrical stimulation. Results showed that certain modifications enhanced protective effects against seizures .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis of triazolo-sulfonamide derivatives typically involves coupling a sulfonyl chloride intermediate with a triazolo-amine precursor. For example, in analogous reactions, 3,5-lutidine is used as a base to facilitate sulfonamide bond formation under mild conditions (e.g., reaction of 2-amino-triazolopyrimidine with sulfonyl chlorides at ambient temperature) . For this compound, the 3,5-difluorophenyl and isopropylphenyl substituents likely require regioselective alkylation steps prior to sulfonylation. Solvent selection (e.g., THF/H₂O mixtures) and oxidizing agents (e.g., NaIO₄) may be critical for intermediate purification .
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
High-resolution techniques are essential:
- HPLC : Use Chromolith or Purospher® STAR columns for purity assessment, with mobile phases optimized for sulfonamide resolution .
- NMR : ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) confirm substitution patterns on the triazolo-pyridine core and aryl groups.
- Mass Spectrometry : HRMS (ESI or MALDI) validates molecular weight, particularly for detecting halogenated fragments .
Advanced Research Questions
Q. How can researchers optimize low yields in the sulfonamide coupling step?
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, base stoichiometry, solvent polarity) using statistical models to identify optimal conditions .
- Alternative Bases : Replace 3,5-lutidine with DMAP or DIPEA to enhance nucleophilicity of the amine precursor .
- In-situ Monitoring : Use inline FTIR or Raman spectroscopy to track sulfonyl chloride consumption and adjust reagent feed rates in flow chemistry setups .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cell-based assays to distinguish target-specific effects from off-target interactions .
- Purity Reassessment : Contradictions may arise from undetected impurities (e.g., residual solvents or byproducts). Reanalyze batches via LC-MS with ion-trap detectors .
- Protein Binding Studies : Use SPR or ITC to quantify binding affinities under standardized buffer conditions, reducing variability from assay formats .
Q. How can the binding mode to biological targets be elucidated?
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinases or GPCRs) to resolve atomic-level interactions. For unstable complexes, employ cryo-EM .
- Mutagenesis : Introduce point mutations in the target protein’s active site to identify critical residues for binding. Compare activity shifts using IC₅₀ measurements .
Specialized Methodological Questions
Q. What in vitro models assess metabolic stability and toxicity?
- Liver Microsomes : Incubate with human or rodent microsomes to measure CYP450-mediated degradation. Monitor parent compound depletion via LC-MS/MS .
- Reactive Metabolite Screening : Use glutathione-trapping assays to detect electrophilic intermediates that may cause hepatotoxicity .
- hERG Inhibition : Patch-clamp assays evaluate cardiac safety risks by quantifying blockade of potassium channels .
Q. How does substitution on the triazolo-pyridine core influence structure-activity relationships (SAR)?
- Fluorine Effects : The 3,5-difluorophenyl group enhances metabolic stability by reducing oxidative metabolism. Compare with non-fluorinated analogs using LogP and clearance data .
- Isopropylphenyl Group : Bulky substituents at the N-position may improve target selectivity by sterically hindering off-target binding. Test against panels of related receptors .
Data Contradiction and Validation
Q. How to address discrepancies in crystallographic vs. computational docking results?
Q. Notes
- Advanced questions emphasize experimental design, validation, and mechanistic analysis, aligning with the compound’s potential applications in drug discovery or biochemical tool development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
